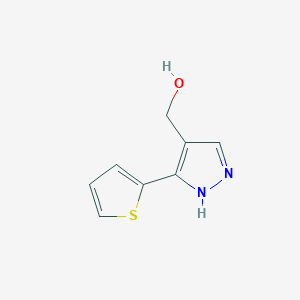
(5-thien-2-yl-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-thien-2-yl-1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a thiophene group and a hydroxymethyl group
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Safety and Hazards
When handling “(5-thien-2-yl-1H-pyrazol-4-yl)methanol”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the substance in a dry, cool and well-ventilated place .
作用機序
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
生化学分析
Biochemical Properties
(5-thien-2-yl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific proteases, modulating their enzymatic activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or enhancing its catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, this compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity. Conversely, it can also induce conformational changes in certain proteins, leading to their activation. These molecular interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, resulting in diminished efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, this compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular metabolism. At higher dosages, toxic or adverse effects may be observed. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity. Animal studies have provided valuable insights into the safe and effective use of this compound in various biological contexts .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. For instance, it may modulate the activity of key enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its biochemical activity. Studies have shown that this compound can be efficiently transported across cellular membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise subcellular localization of this compound is essential for understanding its role in cellular processes and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-thien-2-yl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene group: This step involves the coupling of the pyrazole ring with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar compounds to (5-thien-2-yl-1H-pyrazol-4-yl)methanol include:
- (5-thien-2-yl-1H-pyrazol-3-yl)methanol
- (5-thien-2-yl-1H-pyrazol-4-yl)ethanol
- (5-thien-2-yl-1H-pyrazol-4-yl)amine
These compounds share structural similarities but differ in the nature of the substituents on the pyrazole ring
特性
IUPAC Name |
(5-thiophen-2-yl-1H-pyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOMXZFKPMKAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
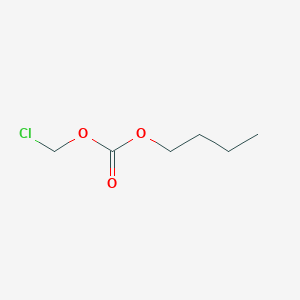







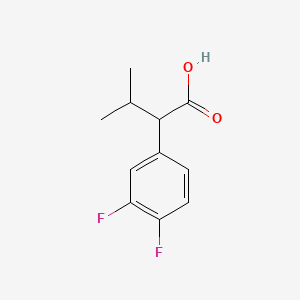
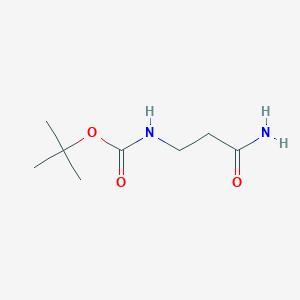

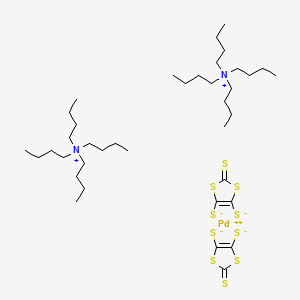

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)
